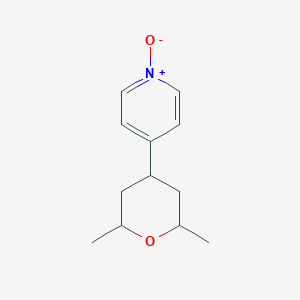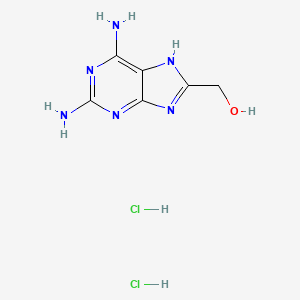
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N6O and a molecular weight of 253.09 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids. The compound is typically available as a powder and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride involves the reaction of 2,6-diaminopurine with formaldehyde under acidic conditions to form the intermediate (2,6-diamino-9H-purin-8-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic reaction principles as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can convert the compound into different purine analogs.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted purine compounds .
科学研究应用
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride involves its interaction with nucleic acids and enzymes. The compound can bind to DNA and RNA, potentially interfering with their function. It may also inhibit certain enzymes involved in nucleic acid metabolism, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
2,6-Diaminopurine: A precursor in the synthesis of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride.
6-Mercaptopurine: Another purine derivative with therapeutic applications.
Adenine: A naturally occurring purine base found in nucleic acids.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with nucleic acids and enzymes in a distinct manner. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
属性
IUPAC Name |
(2,6-diamino-7H-purin-8-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O.2ClH/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3;;/h13H,1H2,(H5,7,8,9,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQXOWDPUXMWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC2=NC(=NC(=C2N1)N)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2669337.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2669342.png)
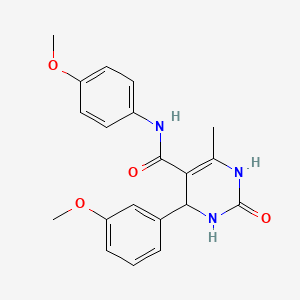
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B2669346.png)
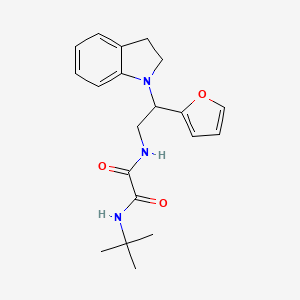
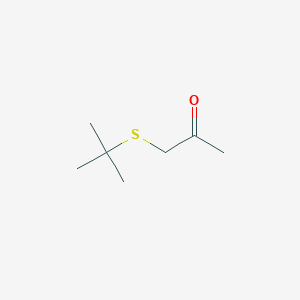
![1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2669351.png)
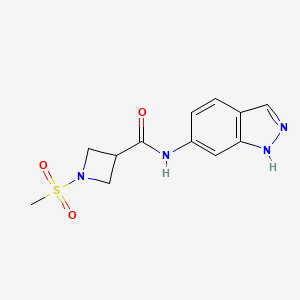
![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)
![N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669355.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)
![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)
